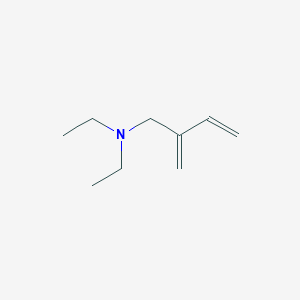
N,N-Diethyl-2-methylidenebut-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-methylidenebut-3-en-1-amine is an organic compound belonging to the class of amines It features a nitrogen atom bonded to two ethyl groups and a butenyl chain with a methylene group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methylidenebut-3-en-1-amine typically involves the alkylation of a primary amine with an appropriate alkyl halide. One common method is the reaction of diethylamine with 2-chlorobut-3-en-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbon bearing the leaving group (chloride), resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Diethylamine, 2-chlorobut-3-en-1-ol
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-methylidenebut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N,N-diethyl-2-methylidenebut-3-en-1-one or other oxidized derivatives.
Reduction: Formation of N,N-diethylbutan-3-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-methylidenebut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Diethyl-2-methylidenebut-3-en-1-amine exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the methylene group and the amine functionality allows for versatile interactions with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-methylidenebut-2-en-1-amine: Similar structure but with a different position of the double bond.
N,N-Diethyl-2-methylbut-3-en-1-amine: Lacks the methylene group, leading to different reactivity and properties.
N,N-Dimethyl-2-methylidenebut-3-en-1-amine: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.
Uniqueness
N,N-Diethyl-2-methylidenebut-3-en-1-amine is unique due to the presence of both the methylene group and the diethylamine functionality
Eigenschaften
CAS-Nummer |
128328-68-7 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N,N-diethyl-2-methylidenebut-3-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-9(4)8-10(6-2)7-3/h5H,1,4,6-8H2,2-3H3 |
InChI-Schlüssel |
ZCYKDACWFZTULP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


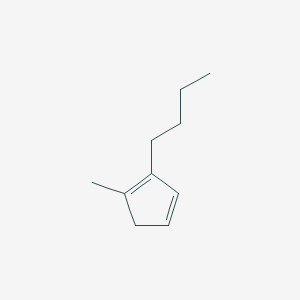
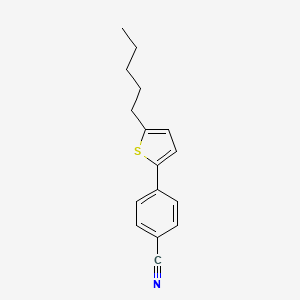
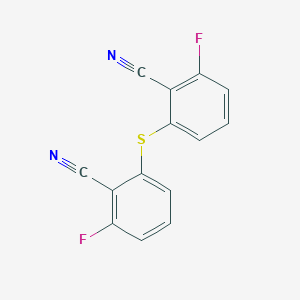

![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
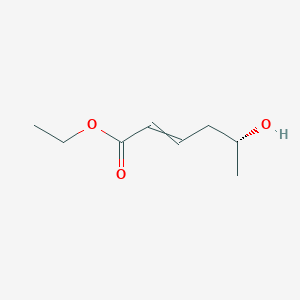
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)

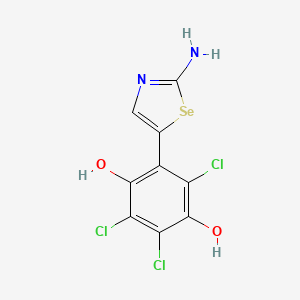
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
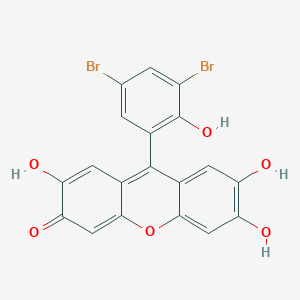
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
